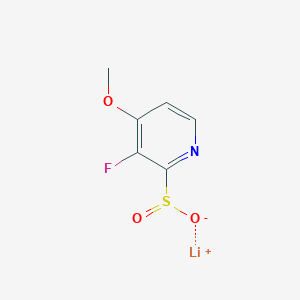
lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate is a chemical compound with the molecular formula C6H5FLiNO3S and a molecular weight of 197.1 g/mol.
准备方法
The synthesis of lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate involves several steps. One common method includes the reaction of 3-fluoro-4-methoxypyridine-2-sulfinic acid with lithium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature of around 25°C. The product is then isolated and purified through crystallization .
化学反应分析
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfides.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted pyridine derivatives.
科学研究应用
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
相似化合物的比较
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate can be compared with other similar compounds, such as:
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfonate: This compound is similar in structure but differs in its oxidation state, leading to different chemical properties and reactivity.
Lithium(1+) ion 3-chloro-4-methoxypyridine-2-sulfinate:
生物活性
Lithium(1+) ion 3-fluoro-4-methoxypyridine-2-sulfinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound can be synthesized through various chemical methods, typically involving the reaction of 3-fluoro-4-methoxypyridine-2-sulfinic acid with lithium-containing reagents under controlled conditions. The synthesis often employs solvents like tetrahydrofuran (THF) and reagents such as butyllithium to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways related to oxidative stress and inflammation, although the exact molecular targets remain under investigation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent .
- Anticancer Activity : There is ongoing research into the anticancer properties of this compound, with studies suggesting that it may induce apoptosis in cancer cells through specific signaling pathways .
1. Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, which suggests its potential as a therapeutic agent in treating infections.
2. Anticancer Mechanisms
In a recent study focusing on cancer cell lines, this compound was found to inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of PI3K/Akt signaling pathways, which are crucial in cancer progression .
Data Summary
属性
IUPAC Name |
lithium;3-fluoro-4-methoxypyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S.Li/c1-11-4-2-3-8-6(5(4)7)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDPXCZZHKTSBB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C(=NC=C1)S(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














